4-(4-Fluorophenoxy)-1-butene
Description
4-(4-Fluorophenoxy)-1-butene is an organofluorine compound characterized by a butene chain (C₄H₇) with a double bond at the 1-position and a 4-fluorophenoxy substituent attached to the fourth carbon. The 4-fluorophenoxy group consists of an oxygen atom bonded to a para-fluorinated phenyl ring, imparting unique electronic and steric properties. This structure enhances polarity due to the electron-withdrawing fluorine atom and the ether oxygen, making the compound relevant in pharmaceutical intermediates and polymer chemistry.
Properties
CAS No. |
158429-70-0 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-but-3-enoxy-4-fluorobenzene |
InChI |
InChI=1S/C10H11FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 |
InChI Key |
FUWJXDGQFPAHOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 4-(4-Fluorophenoxy)-1-butene with structurally related compounds:
*Estimated values for this compound. †Calculated from atomic weights (C:12, H:1, F:19, O:16). ‡Inferred based on increased polarity from fluorine and oxygen vs. ethoxy/phenyl analogs. §Estimated from 4-phenyl-1-butene’s density and structure .
Key Observations :
- Molecular Weight: The fluorophenoxy derivative has a higher molecular weight (~166.2) than 4-phenyl-1-butene (132.2) due to the fluorine and oxygen atoms but is lighter than bulkier analogs like 4-(2-biphenyl)-1-butene (208.30) .
- Lipophilicity (XLogP3): The fluorophenoxy group reduces logP compared to ethoxyphenyl (3.6) and biphenyl (4.9) derivatives due to increased polarity from fluorine and oxygen .
- Hydrogen Bonding: The fluorophenoxy group introduces two hydrogen bond acceptors (oxygen and fluorine), enhancing solubility in polar solvents compared to non-polar biphenyl or phenyl analogs .
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